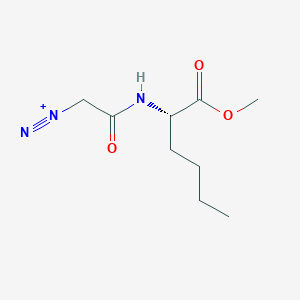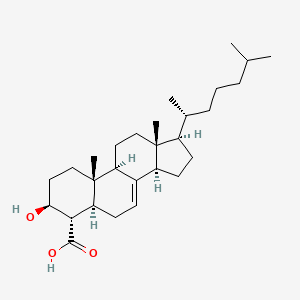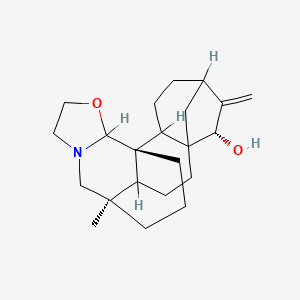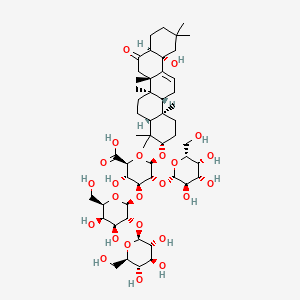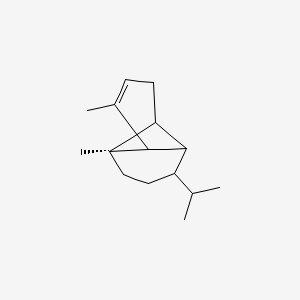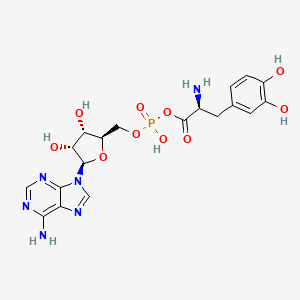![molecular formula C9H9N3O3 B1205645 3-{3-氧代-2H,3H-[1,2,4]三唑并[4,3-a]吡啶-2-基}丙酸 CAS No. 53304-46-4](/img/structure/B1205645.png)
3-{3-氧代-2H,3H-[1,2,4]三唑并[4,3-a]吡啶-2-基}丙酸
描述
Synthesis Analysis
The synthesis of 3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propanoic acid and its derivatives involves several key reactions, including acylation, cyclization, and oxidative functionalization. The acylation of heteroaromatic amines with p-nitrophenylacetic acid and acetic anhydride under microwave irradiation conditions followed by cyclization in DMF solutions containing sodium acetate is a notable method for preparing triazolopyridine derivatives (Ibrahim et al., 2011). Furthermore, the oxidative [4+1] annulation technique for the synthesis of triazolopyridines using I2-DMSO showcases the broad substrate scope and functional group tolerance of this approach (Weng et al., 2019).
Molecular Structure Analysis
The molecular structure of triazolopyridine derivatives is characterized by hydrogen bonding interactions, which are evident in studies involving 1H NMR spectroscopy and X-ray crystallography. For instance, strong intramolecular hydrogen bonding forms an 8-membered chelate ring in certain derivatives, demonstrating the significance of these interactions in stabilizing the molecular structure (Dobbin et al., 1993).
Chemical Reactions and Properties
Triazolopyridines undergo a variety of chemical reactions, including palladium-catalyzed monoarylation of hydrazides for the synthesis of triazolopyridines with various substituents. This method highlights the chemoselectivity and efficiency of such transformations (Reichelt et al., 2010). Additionally, the intramolecular oxidative N-N bond formation mediated by phenyliodine bis(trifluoroacetate) provides a novel route for constructing the triazolopyridine skeleton, illustrating the diverse chemical reactivity of these compounds (Zheng et al., 2014).
科学研究应用
抗菌應用
含有1,2,4-三唑環的化合物,包括3-{3-氧代-2H,3H-[1,2,4]三唑并[4,3-a]吡啶-2-基}丙酸,由於其強效的抗菌活性而變得重要。具體來說,這些化合物對金黃色葡萄球菌具有有效性,這是一種高度傳染的病原體。它們的作用機制包括抑制DNA旋轉酶、拓扑异构酶IV和外排泵等必要酶,使它們成為對抗抗生素耐藥菌株的關鍵資產。最近的研究強調了這些混合物的雙重或多重抗菌機制,指出它們對臨床相關的生物體,包括抗藥性形式,具有廣泛的活性。這使它們成為尋找新的抗菌劑的有希望途徑(Li & Zhang, 2021)。
多樣的生物活性
1,2,4-三唑衍生物的結構多樣性,如3-{3-氧代-2H,3H-[1,2,4]三唑并[4,3-a]吡啶-2-基}丙酸所示,使其具有廣泛的生物活性。這些化合物已被研究,用於其作為抗炎、抗血小板、抗微生物、抗腫瘤、抗病毒劑以及治療幾種被忽視疾病的潛力。三唑的多樣結構形式使其能夠與多個生物靶標相互作用,為新治療劑的開發提供了豐富的領域。這種多樣性突顯了這些化合物在藥物化學中的重要性,並突顯了它們在應對新興健康威脅中的潛力(Ferreira et al., 2013)。
合成和在藥物化學中的應用
像3-{3-氧代-2H,3H-[1,2,4]三唑并[4,3-a]吡啶-2-基}丙酸及其衍生物這樣的化合物的合成引起了極大興趣,因為它們廣泛的藥用應用。據報導,它們表現出抗微生物、抗炎、抗癌、抗HIV等藥理活性。這些化合物的合成途徑和生物學意義是一個引人關注的研究課題,反映了它們在藥物發現和開發中的潛力。研究人員致力於優化這些化合物的合成,以增強其治療效果並減少毒性,為藥物化學領域做出重要貢獻(Kushwaha & Kushwaha, 2021)。
安全和危害
属性
IUPAC Name |
3-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c13-8(14)4-6-12-9(15)11-5-2-1-3-7(11)10-12/h1-3,5H,4,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVGDKXFBVHCCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(C(=O)N2C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00201454 | |
| Record name | beta-(3-Oxo-s-triazolo)-(4,3a)-pyridin-2-yl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00201454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propanoic acid | |
CAS RN |
53304-46-4 | |
| Record name | beta-(3-Oxo-s-triazolo)-(4,3a)-pyridin-2-yl-propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053304464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-(3-Oxo-s-triazolo)-(4,3a)-pyridin-2-yl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00201454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIAZOLOPYRIDINONE-PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6S875D8JF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



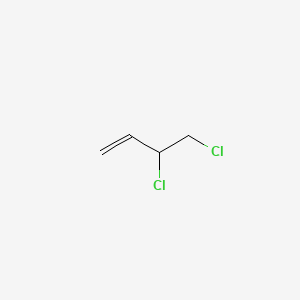
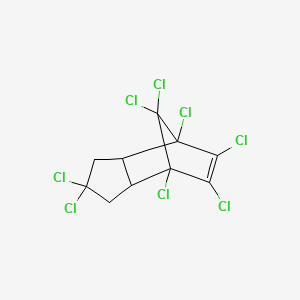
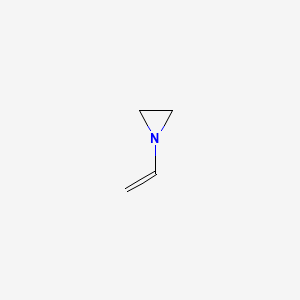
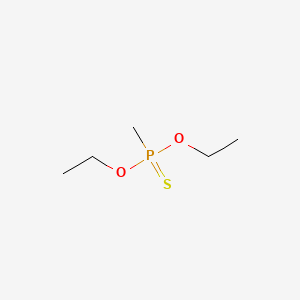
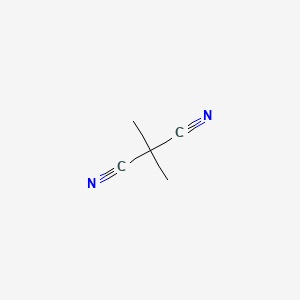
![(7R)-7,15,17-trihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-13-one](/img/structure/B1205575.png)
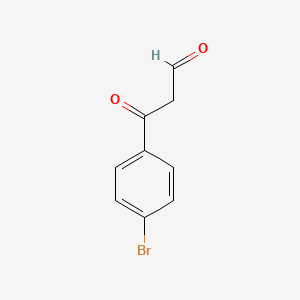
![4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1205577.png)
